molecular formula C14H14N4O2 B151346 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione CAS No. 139927-85-8

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B151346
M. Wt: 270.29 g/mol
InChI Key: XEPOHOPPWDSWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C14H14N4O2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione consists of 14 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization software.


Physical And Chemical Properties Analysis

The molecular weight of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is 270.29 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.

properties

IUPAC Name

3-benzyl-7-ethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPOHOPPWDSWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394968
Record name 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

CAS RN

139927-85-8
Record name 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.